JI051

説明

特性

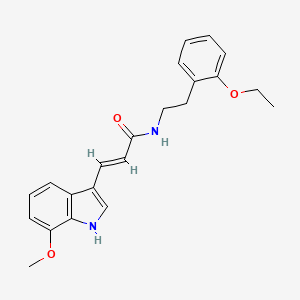

IUPAC Name |

(E)-N-[2-(2-ethoxyphenyl)ethyl]-3-(7-methoxy-1H-indol-3-yl)prop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O3/c1-3-27-19-9-5-4-7-16(19)13-14-23-21(25)12-11-17-15-24-22-18(17)8-6-10-20(22)26-2/h4-12,15,24H,3,13-14H2,1-2H3,(H,23,25)/b12-11+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQZPBIZGVIRKOC-VAWYXSNFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1CCNC(=O)C=CC2=CNC3=C2C=CC=C3OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=CC=C1CCNC(=O)/C=C/C2=CNC3=C2C=CC=C3OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Mechanism of Action of JI051: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

JI051 is a novel small molecule inhibitor of the Hairy and enhancer of split homolog-1 (Hes1) transcriptional repressor. Its mechanism of action is distinct from conventional inhibitors that directly target the protein or its co-factors. This compound functions by stabilizing the interaction between Hes1 and Prohibitin 2 (PHB2), a protein chaperone. This stabilization leads to the sequestration of the Hes1-PHB2 complex in the cytoplasm, thereby preventing Hes1 from translocating to the nucleus and repressing its target genes. The ultimate cellular consequence of this compound treatment is a G2/M phase cell cycle arrest and a reduction in cell proliferation. This guide provides an in-depth overview of the mechanism of action of this compound, including available quantitative data, detailed experimental methodologies, and visual representations of the key pathways and experimental workflows.

Core Mechanism: Stabilization of the Hes1-PHB2 Interaction

The primary mechanism of action of this compound is the stabilization of the protein-protein interaction between the transcriptional repressor Hes1 and the chaperone protein PHB2. Unlike traditional inhibitors that block protein function, this compound acts as a molecular "glue," enhancing the association between Hes1 and PHB2.

This enhanced interaction has a critical downstream effect: the Hes1-PHB2 complex is retained in the cytoplasm. Hes1 typically shuttles between the cytoplasm and the nucleus, where it carries out its function as a transcriptional repressor. By stabilizing the complex with PHB2 outside the nucleus, this compound effectively depletes the nuclear pool of functional Hes1.[1]

The inability of Hes1 to reach its target genes in the nucleus alleviates its repressive effect on downstream gene expression. This disruption of Hes1-mediated transcription is the molecular basis for the anti-proliferative effects of this compound.

Quantitative Data

The following table summarizes the available quantitative data for this compound's biological activity.

| Parameter | Cell Line | Value | Reference |

| EC50 (Cell Proliferation) | HEK293 | 0.3 µM | [1] |

| Effect on Cell Growth | MIA PaCa-2 | Dose-dependent reduction | [1] |

Note: Specific quantitative data for the binding affinity (Kd) of this compound to PHB2 and the IC50 for Hes1 transcriptional repression are not publicly available and are detailed within the primary research publication by Perron A, et al. (2018).

Signaling Pathway

The signaling pathway affected by this compound is a component of the broader Notch signaling pathway, in which Hes1 is a key downstream effector. This compound's intervention in this pathway is unique in that it does not target the core components of the Notch pathway itself, but rather modulates the activity of Hes1 through its interaction with PHB2.

Experimental Protocols

The following sections detail the methodologies for the key experiments that elucidated the mechanism of action of this compound. These protocols are based on standard laboratory techniques and the available information from the primary research.

Target Identification via Pull-Down Assay and Mass Spectrometry

This experiment was designed to identify the direct cellular target of this compound.

Experimental Workflow:

Protocol:

-

Probe Synthesis: this compound was functionalized with a biotin tag to create a "bait" molecule.

-

Cell Lysis: Cells were lysed to release their protein content.

-

Incubation: The biotinylated this compound was incubated with the cell lysate to allow for binding to its target protein(s).

-

Capture: Streptavidin-coated beads, which have a high affinity for biotin, were added to the mixture to capture the biotinylated this compound and any proteins bound to it.

-

Washing: The beads were washed multiple times to remove non-specifically bound proteins.

-

Elution: The bound proteins were eluted from the beads.

-

Analysis: The eluted proteins were separated by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis) and the protein bands of interest were excised and analyzed by mass spectrometry to identify them. Prohibitin 2 (PHB2) was identified as the primary binding partner of this compound.

Confirmation of Hes1-PHB2 Interaction Stabilization by Co-Immunoprecipitation

This experiment was performed to confirm that this compound stabilizes the interaction between Hes1 and PHB2.

Protocol:

-

Cell Treatment: Cells were treated with either this compound or a vehicle control (DMSO).

-

Cell Lysis: Cells were lysed under non-denaturing conditions to preserve protein-protein interactions.

-

Immunoprecipitation: An antibody specific for Hes1 was added to the cell lysates to capture Hes1 and any interacting proteins. Protein A/G beads were then used to pull down the antibody-protein complexes.

-

Washing: The beads were washed to remove non-specific binders.

-

Elution and Western Blotting: The immunoprecipitated proteins were eluted, separated by SDS-PAGE, and transferred to a membrane for Western blotting. The membrane was probed with antibodies against both Hes1 (to confirm successful immunoprecipitation) and PHB2. A stronger PHB2 band in the this compound-treated sample compared to the control indicated that this compound enhances the interaction between Hes1 and PHB2.

Hes1 Transcriptional Repression Assay

A reporter gene assay was used to measure the effect of this compound on the transcriptional repressor activity of Hes1.

Protocol:

-

Cell Transfection: Cells were co-transfected with two plasmids:

-

A reporter plasmid containing a luciferase gene under the control of a promoter with Hes1 binding sites.

-

An expression plasmid for Hes1.

-

-

Compound Treatment: The transfected cells were treated with varying concentrations of this compound.

-

Luciferase Assay: After an incubation period, the cells were lysed, and the luciferase activity was measured. A decrease in Hes1-mediated repression of the luciferase gene would result in an increase in light output.

-

Data Analysis: The IC50 value, the concentration of this compound that causes 50% inhibition of Hes1's repressive activity, was calculated from the dose-response curve.

Cell Cycle Analysis

Flow cytometry was used to determine the effect of this compound on the cell cycle distribution.

Protocol:

-

Cell Treatment: Cells were treated with this compound for a specified period (e.g., 24 hours).

-

Cell Fixation and Staining: Cells were harvested, fixed in ethanol, and stained with a fluorescent DNA-intercalating dye, such as propidium iodide (PI).

-

Flow Cytometry: The DNA content of individual cells was measured using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA in the cell.

-

Data Analysis: The distribution of cells in the different phases of the cell cycle (G1, S, and G2/M) was analyzed. This compound treatment was found to cause an accumulation of cells in the G2/M phase, indicating a cell cycle arrest at this stage.

In Vivo Antitumor Activity in a Xenograft Model

The anti-cancer efficacy of a this compound analog, JI130, was evaluated in a murine pancreatic tumor xenograft model.

Protocol:

-

Cell Implantation: Human pancreatic cancer cells (MIA PaCa-2) were subcutaneously injected into immunocompromised mice.

-

Tumor Growth: The tumors were allowed to grow to a palpable size.

-

Treatment: The mice were then treated with JI130 or a vehicle control. The specific dose and administration schedule are detailed in the primary research publication.

-

Tumor Volume Measurement: Tumor volume was measured regularly throughout the study.

-

Data Analysis: The tumor growth in the JI130-treated group was compared to the control group to assess the in vivo efficacy. A significant reduction in tumor volume was observed in the treated group.[1]

Conclusion

This compound represents a novel class of Hes1 inhibitors with a unique mechanism of action. By stabilizing the Hes1-PHB2 interaction in the cytoplasm, it effectively prevents Hes1 from performing its nuclear function as a transcriptional repressor. This leads to G2/M cell cycle arrest and inhibition of cancer cell proliferation. The data and experimental protocols outlined in this guide provide a comprehensive technical overview for researchers in the field of drug discovery and cancer biology. Further investigation into the therapeutic potential of this compound and its analogs is warranted, particularly in cancers where Hes1 is a known driver of disease progression.

References

The Emergence of JI051: A Novel Stabilizer of the Hes1-PHB2 Interaction for Cancer Therapy

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The Hairy and enhancer of split-1 (Hes1) protein, a downstream effector of the Notch signaling pathway, is a critical regulator of cellular proliferation and differentiation. Its aberrant expression is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention. This technical guide delves into the discovery and mechanism of JI051, a novel small molecule that inhibits Hes1-mediated transcriptional repression. Unlike direct inhibitors, this compound functions by stabilizing the interaction between Hes1 and Prohibitin 2 (PHB2), a ubiquitously expressed chaperone protein. This stabilization sequesters Hes1 in the cytoplasm, preventing its nuclear translocation and subsequent gene regulation, ultimately leading to cell cycle arrest and reduced cell proliferation. This document provides a comprehensive overview of the quantitative data supporting the efficacy of this compound, detailed experimental protocols for key assays, and visual representations of the underlying molecular pathways and experimental workflows.

Introduction

The Notch signaling pathway is a highly conserved signaling cascade that plays a pivotal role in embryonic development and tissue homeostasis. Dysregulation of this pathway is a hallmark of numerous cancers, often leading to uncontrolled cell growth and survival.[1] A key downstream effector of Notch signaling is the transcription factor Hes1, a basic helix-loop-helix (bHLH) protein that represses the transcription of genes involved in cell differentiation and apoptosis.[2] The oncogenic potential of Hes1 has positioned it as an attractive target for the development of novel anti-cancer therapeutics.

Traditional strategies for inhibiting Notch signaling have focused on pan-Notch inhibitors, such as γ-secretase inhibitors, which are often associated with significant off-target effects due to the multitude of γ-secretase substrates.[2] A more targeted approach is to directly inhibit the function of downstream effectors like Hes1. Initial efforts in this area led to the development of small molecules designed to disrupt the interaction between Hes1 and its co-repressor, Transducin-like enhancer of split 1 (TLE1).[2] However, a chemical library screening for compounds that could block Hes1-mediated transcriptional repression led to the serendipitous discovery of this compound, a small molecule with a unique mechanism of action.[2]

This guide will provide an in-depth analysis of this compound, a first-in-class Hes1-PHB2 interaction stabilizer. We will explore its mechanism of action, present the quantitative data from key experiments, and provide detailed protocols to enable the replication and further investigation of its therapeutic potential.

Mechanism of Action of this compound

This compound exerts its anti-proliferative effects not by directly inhibiting Hes1, but by modulating its subcellular localization through an interaction with the chaperone protein Prohibitin 2 (PHB2). The key steps in the mechanism of action are as follows:

-

Binding to PHB2: this compound was unexpectedly found to bind to PHB2, not its intended target TLE1.[2] PHB2 is a multifunctional protein primarily located in the mitochondria, but also found in the nucleus and cytoplasm, where it is involved in various cellular processes including cell cycle regulation, apoptosis, and signal transduction.[3]

-

Stabilization of the Hes1-PHB2 Interaction: this compound acts as a molecular "glue," stabilizing the interaction between Hes1 and PHB2.[2] This interaction occurs outside the nucleus, in the cytoplasm.

-

Cytoplasmic Sequestration of Hes1: The stabilized Hes1-PHB2 complex effectively sequesters Hes1 in the cytoplasm, preventing its translocation into the nucleus.[2]

-

Inhibition of Transcriptional Repression: By preventing Hes1 from reaching its target genes in the nucleus, this compound indirectly inhibits its function as a transcriptional repressor.[2]

-

Induction of Cell Cycle Arrest: The inhibition of Hes1's transcriptional activity leads to cell cycle arrest at the G2/M phase, ultimately inhibiting cell proliferation.[2]

This novel mechanism of action presents a promising new strategy for targeting the Notch signaling pathway with potentially greater specificity and reduced off-target effects compared to broader inhibitors.

Quantitative Data

The efficacy of this compound has been demonstrated through various in vitro studies. The following tables summarize the key quantitative data from these experiments.

Table 1: In Vitro Efficacy of this compound in HEK293 Cells

| Parameter | Cell Line | Value | Reference |

| EC50 | HEK293 | 0.3 µM | [2] |

Table 2: Effect of this compound on Pancreatic Cancer Cell Growth

| Cell Line | Effect | Reference |

| MIA PaCa-2 | Dose-dependent reduction in cell growth | [2] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound.

Cell Proliferation Assay (WST-8)

This assay is used to determine the effect of this compound on the proliferation of HEK293 cells and to calculate its EC50 value.

Materials:

-

HEK293 cells

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound (stock solution in DMSO)

-

96-well cell culture plates

-

Cell Counting Kit-8 (WST-8)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed HEK293 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of this compound in complete DMEM. The final concentrations should range from 0.1 to 10 µM.[4] Remove the old media from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.[4]

-

WST-8 Assay: Add 10 µL of WST-8 solution to each well. Incubate for 2-4 hours at 37°C.

-

Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and determine the EC50 value using a non-linear regression curve fit.

Co-Immunoprecipitation (Co-IP) for Hes1-PHB2 Interaction

This protocol is used to demonstrate the interaction between Hes1 and PHB2 and the stabilizing effect of this compound.

Materials:

-

HEK293T cells

-

Plasmids encoding FLAG-tagged PHB2 and Hes1

-

Transfection reagent (e.g., Lipofectamine)

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Anti-FLAG antibody

-

Anti-Hes1 antibody

-

Protein A/G magnetic beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE sample buffer)

-

This compound (stock solution in DMSO)

Protocol:

-

Transfection: Co-transfect HEK293T cells with plasmids expressing FLAG-PHB2 and Hes1. Incubate for 48 hours.

-

Cell Treatment: Treat the transfected cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO (vehicle control) for a specified time (e.g., 4-6 hours) before harvesting.

-

Cell Lysis: Lyse the cells with ice-cold lysis buffer containing protease inhibitors. Centrifuge to pellet cell debris and collect the supernatant.

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with an anti-FLAG antibody overnight at 4°C with gentle rotation.

-

Add protein A/G magnetic beads and incubate for another 2-4 hours at 4°C.

-

-

Washing: Pellet the beads using a magnetic stand and wash them three to five times with wash buffer to remove non-specific binding proteins.

-

Elution: Elute the bound proteins from the beads using elution buffer.

-

Western Blot Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-Hes1 antibody to detect the co-immunoprecipitated Hes1. Use an anti-FLAG antibody to confirm the immunoprecipitation of PHB2.

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

Signaling Pathway of this compound's Mechanism of Action

Caption: Mechanism of action of this compound.

Experimental Workflow for Co-Immunoprecipitation

Caption: Co-Immunoprecipitation workflow.

Logical Relationship in this compound's Anti-Cancer Effectdot

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Essential Protein PHB2 and Its Regulatory Mechanisms in Cancer [mdpi.com]

- 4. Small-molecule screening yields a compound that inhibits the cancer-associated transcription factor Hes1 via the PHB2 chaperone - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of JI051: A Technical Guide to a Novel Hes1 Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of JI051, a novel small molecule inhibitor of the Hairy and enhancer of split homolog-1 (Hes1) transcription factor. This compound was identified through a small-molecule screen and subsequently found to exert its effects by modulating the interaction between Hes1 and Prohibitin 2 (PHB2).[1][2] This document details the mechanism of action of this compound, its synthesis, and the experimental protocols used to characterize its activity, providing a comprehensive resource for researchers in oncology and drug discovery.

Introduction

The Notch signaling pathway is a critical regulator of cell fate decisions, and its dysregulation is implicated in a variety of cancers.[1] Hes1, a downstream effector of the Notch pathway, is a basic helix-loop-helix (bHLH) transcription factor that plays a crucial role in cell proliferation, differentiation, and apoptosis.[1] Consequently, the development of small molecules that modulate Hes1 activity is a promising therapeutic strategy.

This compound emerged from a screening of a chemical library for compounds that could disrupt the interaction between Hes1 and its corepressor, Transducin-like enhancer of split 1 (TLE1).[2] While the initial screen was designed to identify inhibitors of the Hes1-TLE1 interaction, subsequent studies revealed that this compound's mechanism of action is distinct and involves the stabilization of a novel interaction between Hes1 and the chaperone protein PHB2.[2]

Discovery of this compound

This compound was identified from a library of 1,800 small molecules in a screen for inhibitors of Hes1-mediated transcriptional repression.[2] The initial hit was an indolylacrylamide molecule, which was then subjected to chemical modifications to improve its potency, leading to the identification of this compound.[3]

Synthesis of this compound

While the primary literature provides the chemical structure of this compound as (E)-N-(1H-indol-5-yl)-3-(1H-pyrazol-1-yl)acrylamide, a detailed, step-by-step synthesis protocol is not publicly available in the reviewed literature. However, the synthesis of similar indole-pyrazole hybrid molecules has been described.[4][5][6] A general synthetic approach would likely involve the coupling of an activated pyrazole acrylic acid derivative with 5-aminoindole.

Mechanism of Action

Contrary to the initial hypothesis, this compound does not disrupt the Hes1-TLE1 interaction. Instead, it was discovered to bind to Prohibitin 2 (PHB2), a ubiquitously expressed chaperone protein.[2] This binding event stabilizes the interaction between Hes1 and PHB2, leading to the sequestration of the complex in the cytoplasm.[2] The cytoplasmic retention of Hes1 prevents its translocation to the nucleus, thereby inhibiting its transcriptional repressor activity. This ultimately results in a G2/M phase cell cycle arrest.[1][2]

Signaling Pathway Diagram

Caption: Mechanism of action of this compound.

Biological Activity

This compound has demonstrated significant biological activity in various in vitro and in vivo models.

Quantitative Data Summary

| Assay | Cell Line | Parameter | Value | Reference |

| Cell Proliferation | HEK293 | EC50 | 0.3 µM | [1][2] |

| Cell Growth Inhibition | MIA PaCa-2 | Dose-dependent | - | [1][2] |

Experimental Protocols

The following are generalized protocols for the key experiments used to characterize this compound. For specific details, it is recommended to consult the primary publication by Perron et al. (2018).

Cell Proliferation Assay

This assay is used to determine the effect of this compound on the proliferation of HEK293 cells.

Materials:

-

HEK293 cells

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

-

This compound

-

WST-8 tetrazolium salt solution

-

96-well plates

-

Incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed HEK293 cells in a 96-well plate at a density of 5,000 cells/well and incubate overnight.

-

Treat the cells with varying concentrations of this compound and incubate for 24 hours.

-

Add WST-8 solution to each well and incubate for 2-4 hours.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the EC50 value from the dose-response curve.

Co-immunoprecipitation of Hes1 and PHB2

This protocol is used to demonstrate the this compound-stabilized interaction between Hes1 and PHB2.

Materials:

-

HEK293 cells

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Antibodies against Hes1 and PHB2

-

Protein A/G magnetic beads

-

This compound

-

Wash buffer

-

Elution buffer

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Treat HEK293 cells with this compound or a vehicle control.

-

Lyse the cells and pre-clear the lysate with magnetic beads.

-

Incubate the lysate with an anti-Hes1 antibody overnight at 4°C.

-

Add Protein A/G magnetic beads to pull down the antibody-protein complexes.

-

Wash the beads extensively with wash buffer.

-

Elute the protein complexes from the beads.

-

Analyze the eluates by SDS-PAGE and Western blotting using an anti-PHB2 antibody.

Cell Cycle Analysis

This protocol is used to determine the effect of this compound on the cell cycle distribution of HEK293 cells.

Materials:

-

HEK293 cells

-

This compound

-

Ethanol (70%)

-

Propidium Iodide (PI) staining solution with RNase A

-

Flow cytometer

Procedure:

-

Treat HEK293 cells with this compound for 24 hours.

-

Harvest the cells and fix them in ice-cold 70% ethanol.

-

Wash the cells and resuspend them in PI staining solution.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Experimental Workflow Diagram

Caption: General experimental workflow for this compound.

Conclusion

This compound represents a novel class of Hes1 modulators with a unique mechanism of action involving the stabilization of the Hes1-PHB2 complex. Its ability to induce G2/M cell cycle arrest and inhibit the proliferation of cancer cells makes it a valuable tool for studying Notch pathway signaling and a potential starting point for the development of new anticancer therapeutics. This guide provides a foundational understanding of this compound for researchers interested in exploring its properties and potential applications. Further investigation into its detailed synthesis and optimization of its biological activity is warranted.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Small-molecule screening yields a compound that inhibits the cancer-associated transcription factor Hes1 via the PHB2 chaperone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Novel Indole-Pyrazole Hybrids as Potential Tubulin-Targeting Agents; Synthesis, antiproliferative evaluation, and molecular modeling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells - PMC [pmc.ncbi.nlm.nih.gov]

The Emergent Role of JI051 in Modulating the Notch Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Notch signaling pathway, a cornerstone of cellular communication, is intricately involved in cell fate decisions, proliferation, and differentiation. Its dysregulation is a hallmark of various pathologies, most notably cancer. Consequently, the development of therapeutic agents that modulate Notch signaling is of paramount interest. This technical guide provides an in-depth analysis of JI051, a novel small molecule that indirectly inhibits the Notch signaling pathway. Unlike conventional inhibitors that target core components of the pathway, this compound employs a unique mechanism by stabilizing the interaction between the downstream effector Hairy and Enhancer of Split 1 (HES1) and the chaperone protein Prohibitin 2 (PHB2). This interaction sequesters HES1 outside the nucleus, leading to cell cycle arrest and a reduction in cell proliferation. This document details the mechanism of action of this compound, presents quantitative data on its efficacy, outlines key experimental protocols for its study, and provides visual representations of the associated molecular pathways and experimental workflows.

Introduction to the Notch Signaling Pathway and HES1

The Notch signaling pathway is a highly conserved signaling system crucial for embryonic development and tissue homeostasis in adults. The pathway is initiated by the binding of a ligand (e.g., Delta-like or Jagged) on one cell to a Notch receptor on an adjacent cell. This interaction triggers a series of proteolytic cleavages of the Notch receptor, culminating in the release of the Notch intracellular domain (NICD). The NICD then translocates to the nucleus, where it forms a complex with the DNA-binding protein RBPJ (also known as CSL) and a coactivator of the Mastermind-like (MAML) family. This transcriptional activation complex drives the expression of target genes, with the HES family of basic helix-loop-helix (bHLH) transcriptional repressors being among the most prominent.

HES1, a primary target of Notch signaling, plays a critical role in mediating many of the pathway's downstream effects.[1] As a transcriptional repressor, HES1 regulates the expression of genes involved in cell differentiation and proliferation. Aberrant HES1 activity, often a consequence of overactive Notch signaling, is implicated in the pathogenesis of various cancers.

This compound: A Novel Modulator of HES1 Function

This compound was identified through a high-throughput screen of a chemical library for compounds that could inhibit HES1-mediated transcriptional repression.[2][3] Subsequent investigations into its mechanism of action revealed a novel mode of inhibition that does not involve direct binding to HES1 or its canonical co-repressor TLE1.[1][2]

Mechanism of Action: Stabilization of the HES1-PHB2 Complex

Through immunomagnetic isolation and nanoscale liquid chromatography-mass spectrometry (LC-MS/MS), Prohibitin 2 (PHB2) was identified as the direct binding partner of this compound.[2][3] PHB2 is a highly conserved protein with roles in various cellular processes, including transcriptional regulation and mitochondrial function.

This compound acts as a molecular "glue," stabilizing the interaction between HES1 and PHB2.[1][3] This stabilized protein-protein interaction occurs outside the nucleus, effectively sequestering HES1 in the cytoplasm. By preventing the nuclear translocation of HES1, this compound inhibits its function as a transcriptional repressor. This ultimately leads to the de-repression of HES1 target genes, including those that regulate the cell cycle, culminating in a G2/M phase arrest.[1][2][3]

Figure 1. Mechanism of this compound action in the context of the Notch signaling pathway.

Quantitative Data Summary

The efficacy of this compound and its derivatives has been evaluated in various in vitro and in vivo models. The following tables summarize the key quantitative data.

| Compound | Assay | Cell Line | Parameter | Value | Reference |

| This compound | Cell Proliferation | HEK293 | EC50 | 0.3 µM | [1][2][3] |

| This compound | Cell Proliferation | MIA PaCa-2 | Dose-dependent reduction | - | [1][2][3] |

| This compound | Cell Cycle Analysis | HEK293 | G2/M Arrest | - | [1][2][3] |

Table 1. In Vitro Activity of this compound.

| Compound | Model | Cell Line | Dosing | Outcome | Reference |

| JI130 (derivative) | Murine Pancreatic Tumor Xenograft | MIA PaCa-2 | Not specified | Significant reduction in tumor volume | [1][2][3] |

Table 2. In Vivo Activity of JI130.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the characterization of this compound.

HES1 Transcriptional Repression Assay (Luciferase Reporter Assay)

This assay is designed to screen for and validate compounds that inhibit the transcriptional repressor activity of HES1.

Figure 2. Workflow for the HES1 transcriptional repression assay.

Protocol:

-

Cell Culture: Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Transfection: Seed HEK293 cells in a 96-well plate. Co-transfect the cells with a HES1 expression vector and a luciferase reporter vector containing the HES1 promoter using a suitable transfection reagent. A Renilla luciferase vector can be co-transfected for normalization.

-

Compound Treatment: After 24 hours, treat the cells with varying concentrations of this compound or a vehicle control (DMSO).

-

Incubation: Incubate the treated cells for an additional 24-48 hours.

-

Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. An increase in the normalized luciferase activity in this compound-treated cells compared to the control indicates inhibition of HES1-mediated transcriptional repression.

Cell Proliferation Assay (MIA PaCa-2)

This assay quantifies the effect of this compound on the proliferation of the human pancreatic cancer cell line MIA PaCa-2.

Protocol:

-

Cell Culture: Culture MIA PaCa-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Seeding: Seed MIA PaCa-2 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound or a vehicle control.

-

Incubation: Incubate the cells for 72 hours.

-

Viability Assessment: Add a cell viability reagent (e.g., MTT, WST-8, or CellTiter-Glo) to each well and incubate according to the manufacturer's protocol.

-

Data Analysis: Measure the absorbance or luminescence to determine the number of viable cells. Plot the percentage of cell viability against the log of the compound concentration to determine the dose-response curve and calculate the EC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of this compound on the cell cycle distribution.

Protocol:

-

Cell Culture and Treatment: Culture HEK293 or other suitable cells and treat them with this compound or a vehicle control for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold phosphate-buffered saline (PBS), and centrifuge to obtain a cell pellet.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet with PBS. Resuspend the cells in a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Murine Pancreatic Tumor Xenograft Model

This in vivo model is used to evaluate the anti-tumor efficacy of this compound derivatives, such as JI130.

Protocol:

-

Cell Implantation: Subcutaneously inject MIA PaCa-2 cells into the flank of immunocompromised mice (e.g., nude mice).

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment: Randomize the mice into treatment and control groups. Administer JI130 (the specific dose and schedule would be determined in dose-finding studies) or a vehicle control via a suitable route (e.g., intraperitoneal injection).

-

Monitoring: Measure the tumor volume and body weight of the mice regularly (e.g., twice weekly).

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

-

Data Analysis: Compare the tumor growth rates and final tumor volumes between the treated and control groups to determine the anti-tumor efficacy.

Logical Relationships and Experimental Design

The discovery and characterization of this compound followed a logical progression of experiments designed to identify a HES1 inhibitor and elucidate its mechanism of action.

Figure 3. Logical workflow of this compound discovery and characterization.

Conclusion and Future Directions

This compound represents a promising new class of Notch signaling pathway modulators with a unique mechanism of action. By targeting the HES1-PHB2 interaction, this compound circumvents the direct inhibition of core Notch pathway components, which may offer a more favorable therapeutic window and reduced off-target effects. The data presented in this guide underscore the potential of this compound and its derivatives as anti-cancer agents, particularly in malignancies driven by aberrant Notch/HES1 signaling.

Future research should focus on a more detailed characterization of the in vivo efficacy, pharmacokinetics, and safety profile of JI130 and other optimized this compound analogs. Further elucidation of the downstream consequences of HES1 sequestration and the potential for combination therapies with other anti-cancer agents will be crucial for the clinical translation of this novel therapeutic strategy. This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their efforts to harness the therapeutic potential of modulating the HES1-PHB2 axis.

References

The Small Molecule JI051: A Technical Guide to its Mechanism and Impact on Gene Transcription

For Researchers, Scientists, and Drug Development Professionals

Abstract

JI051 is a novel small molecule inhibitor of the transcriptional repressor Hairy and enhancer of split homolog-1 (Hes1). Unlike conventional inhibitors that target protein-protein interactions or enzymatic activity, this compound employs a unique mechanism of action by stabilizing the interaction between Hes1 and Prohibitin 2 (PHB2). This stabilization effectively sequesters Hes1 in the cytoplasm, preventing its nuclear translocation and subsequent repression of target genes. This guide provides an in-depth analysis of this compound, detailing its effects on gene transcription, the underlying signaling pathways, and comprehensive experimental protocols to facilitate further research and drug development efforts.

Introduction to this compound and its Target, Hes1

Hairy and enhancer of split homolog-1 (Hes1) is a basic helix-loop-helix (bHLH) transcriptional repressor that plays a pivotal role in cell fate determination, proliferation, and differentiation.[1] As a downstream effector of the Notch signaling pathway, Hes1 is crucial for maintaining stem cell pluripotency and regulating development.[1] Aberrant Hes1 activity is implicated in various cancers, making it a compelling target for therapeutic intervention.

This compound emerged from a small-molecule screen as a potent inhibitor of Hes1-mediated transcriptional repression.[2] Subsequent studies revealed its unconventional mechanism, which does not involve direct binding to Hes1 or its canonical co-repressor TLE1. Instead, this compound targets the interaction between Hes1 and the chaperone protein Prohibitin 2 (PHB2).[2]

Mechanism of Action: Stabilization of the Hes1-PHB2 Complex

The inhibitory action of this compound on Hes1-mediated gene transcription is indirect and relies on its ability to stabilize the protein-protein interaction between Hes1 and PHB2. This stabilization occurs predominantly outside the nucleus, effectively trapping Hes1 in the cytoplasm and preventing it from entering the nucleus to repress its target genes.[2][3] This novel mechanism of action presents a unique approach to modulating the activity of a key transcriptional regulator.

Signaling Pathway of this compound Action

Caption: Mechanism of this compound action.

Quantitative Effects of this compound on Cellular Processes

This compound has been demonstrated to exert significant effects on cell proliferation and cell cycle progression. The quantitative data from these studies are summarized below.

| Parameter | Cell Line | Value | Reference |

| EC50 (Cell Proliferation) | HEK293 | 0.3 µM | [2] |

| Cell Cycle Arrest | HEK293 | G2/M phase | [2] |

Impact of this compound on Gene Transcription

By sequestering Hes1 in the cytoplasm, this compound effectively alleviates the transcriptional repression of Hes1 target genes. One of the key downstream targets of Hes1 is the cyclin-dependent kinase inhibitor p27Kip1.[4] Hes1 normally represses the transcription of the CDKN1B gene, which encodes p27Kip1.[4] Treatment with this compound is expected to lead to an upregulation of p27Kip1 expression, contributing to the observed cell cycle arrest.

While the primary research has focused on the general de-repression of a Hes1 promoter-driven luciferase reporter, comprehensive transcriptomic studies detailing the global effects of this compound on the expression of all Hes1 target genes are not yet publicly available.

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable replication and further investigation of this compound's effects.

Cell Proliferation Assay

This protocol is based on the methodology used to determine the EC50 of this compound.[2]

Objective: To quantify the effect of this compound on the proliferation of a given cell line.

Materials:

-

HEK293 cells (or other cell line of interest)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

96-well microplates

-

Cell counting solution (e.g., WST-8 reagent)

-

Microplate reader

Procedure:

-

Seed HEK293 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Prepare serial dilutions of this compound in complete growth medium. The final concentrations should bracket the expected EC50 value (e.g., 0.01 µM to 10 µM). Include a DMSO-only control.

-

Add 10 µL of the this compound dilutions or DMSO control to the respective wells.

-

Incubate the plate for an additional 24-48 hours.

-

Add 10 µL of WST-8 reagent to each well and incubate for 2-4 hours.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the DMSO control and plot the dose-response curve to determine the EC50 value.

Luciferase Reporter Assay for Hes1 Transcriptional Activity

This assay is designed to measure the ability of this compound to de-repress a Hes1-responsive promoter.[2]

Objective: To assess the effect of this compound on Hes1-mediated transcriptional repression.

Materials:

-

HEK293 cells

-

Hes1 expression vector

-

Luciferase reporter vector containing the Hes1 promoter

-

Renilla luciferase control vector (for normalization)

-

Transfection reagent

-

This compound stock solution (in DMSO)

-

Dual-luciferase reporter assay system

-

Luminometer

Procedure:

-

Co-transfect HEK293 cells with the Hes1 expression vector, the Hes1 promoter-luciferase reporter vector, and the Renilla luciferase control vector using a suitable transfection reagent.

-

After 24 hours, treat the transfected cells with various concentrations of this compound or DMSO as a control.

-

Incubate the cells for an additional 24 hours.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

-

Plot the relative luciferase activity against the this compound concentration. An increase in luciferase activity indicates a de-repression of the Hes1 promoter.

Experimental Workflow for Luciferase Reporter Assay

Caption: Luciferase reporter assay workflow.

Cell Cycle Analysis

This protocol details the procedure for analyzing the effect of this compound on the cell cycle distribution.[2]

Objective: To determine the cell cycle phase at which this compound induces arrest.

Materials:

-

HEK293 cells

-

Complete growth medium

-

This compound stock solution (in DMSO)

-

Phosphate-buffered saline (PBS)

-

Ethanol (70%, ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed HEK293 cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with this compound (at a concentration known to affect proliferation, e.g., 1 µM) or DMSO for 24 hours.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend in PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the DNA content of the cells by flow cytometry.

-

Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion and Future Directions

This compound represents a promising new tool for studying the biological functions of Hes1 and a potential lead compound for the development of novel anticancer therapeutics. Its unique mechanism of action, involving the stabilization of a protein-protein interaction to induce cytoplasmic sequestration of a transcriptional repressor, opens up new avenues for drug discovery.

Future research should focus on conducting comprehensive transcriptomic studies (e.g., RNA-seq) to identify the full spectrum of Hes1 target genes whose expression is modulated by this compound. This will provide a more complete understanding of its biological effects and potential therapeutic applications. Furthermore, in vivo studies are warranted to evaluate the efficacy and safety of this compound in preclinical cancer models. The detailed experimental protocols provided in this guide should facilitate these and other future investigations into this intriguing small molecule.

References

initial characterization of JI051 in vitro

An In-Depth Technical Guide to the Initial In Vitro Characterization of JI051 For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a novel small molecule identified as an inhibitor of the transcriptional repressor activity of Hairy and enhancer of split homolog-1 (Hes1).[1][2][3] Unlike conventional approaches targeting transcription factor interactions directly, this compound exhibits a unique mechanism of action by modulating the interaction between Hes1 and the protein chaperone Prohibitin 2 (PHB2).[1][2] This document provides a comprehensive summary of the initial in vitro characterization of this compound, including its cellular effects, mechanism of action, and the experimental protocols used for its initial assessment.

Quantitative Data Summary

The primary quantitative measure of this compound's activity in initial studies was its effect on cell proliferation. The half-maximal effective concentration (EC50) was determined in a human embryonic kidney cell line.

| Assay | Cell Line | Parameter | Value | Reference |

| Cell Proliferation | HEK293 | EC50 | 0.3 µM | [1][2][3] |

| Cell Growth Inhibition | MIA PaCa-2 | Effect | Dose-dependent reduction | [1][2] |

Mechanism of Action

Initial investigations into the mechanism of action of this compound revealed a novel mode of inhibiting Hes1-mediated transcriptional repression. The key findings are:

-

Target Interaction: this compound does not bind to the transcriptional corepressor transducing-like enhancer of split 1 (TLE1), which is a known interactor of Hes1. Instead, it interacts with Prohibitin 2 (PHB2), a protein chaperone associated with cancer.[1][2]

-

Protein-Protein Interaction Stabilization: this compound stabilizes the interaction between Hes1 and PHB2.[1][3]

-

Subcellular Localization: The stabilization of the Hes1-PHB2 complex occurs outside the nucleus.[1][3]

-

Cellular Consequence: This sequestration of Hes1 outside the nucleus impairs its ability to act as a transcriptional repressor, leading to G2/M cell-cycle arrest.[1][3]

Signaling Pathway and Mechanism of Action Diagram

The following diagram illustrates the proposed signaling pathway affected by this compound. Under normal conditions, Hes1 can translocate to the nucleus and repress target gene transcription. This compound disrupts this by stabilizing the Hes1-PHB2 complex in the cytoplasm.

Caption: Proposed mechanism of action of this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments likely used in the initial characterization of this compound.

Cell Proliferation Assay (WST-8 Assay)

This assay was likely used to determine the EC50 of this compound in HEK293 cells.

-

Cell Seeding: HEK293 cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: A serial dilution of this compound in culture medium is prepared. The existing medium is removed from the cells and replaced with the medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The cells are incubated with the compound for a period of 24 to 72 hours at 37°C in a humidified incubator with 5% CO2.

-

WST-8 Reagent Addition: After the incubation period, a tetrazolium salt solution (WST-8) is added to each well.

-

Colorimetric Reaction: The plates are incubated for an additional 1-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the WST-8 reagent to a formazan dye, resulting in a color change.

-

Data Acquisition: The absorbance is measured at 450 nm using a microplate reader.

-

Data Analysis: The absorbance values are normalized to the vehicle control. The EC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.

Target Identification using Immunomagnetic Isolation and Mass Spectrometry

This method was likely employed to identify the binding partner of this compound.

-

Biotinylation of this compound: A biotin tag is chemically conjugated to this compound to facilitate pulldown.

-

Cell Lysis: HEK293 cells are lysed to release cellular proteins.

-

Affinity Pulldown: The cell lysate is incubated with the biotinylated this compound. Streptavidin-coated magnetic beads are then added to the lysate to capture the biotin-JI051-protein complexes.

-

Washing: The beads are washed multiple times to remove non-specifically bound proteins.

-

Elution: The bound proteins are eluted from the beads.

-

Sample Preparation for Mass Spectrometry: The eluted proteins are separated by SDS-PAGE, and the protein bands are excised, destained, and subjected to in-gel digestion with trypsin.

-

LC-MS/MS Analysis: The resulting peptides are analyzed by nanoscale liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Protein Identification: The MS/MS spectra are searched against a protein database (e.g., UniProt) to identify the proteins that were pulled down with this compound. PHB2 would be identified as a primary interacting partner.

Experimental Workflow Diagram

The diagram below outlines a typical workflow for the discovery and initial characterization of a small molecule inhibitor like this compound.

Caption: Workflow for discovery and characterization of this compound.

Conclusion

The initial in vitro characterization of this compound has identified it as a promising small molecule with a novel mechanism of action against the Hes1 transcription factor. By stabilizing the Hes1-PHB2 complex, this compound effectively inhibits Hes1's transcriptional repression activity, leading to anti-proliferative effects in cancer cell lines. Further investigation into the therapeutic potential of this compound is warranted.

References

The Impact of JI051 on Cell Cycle Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

JI051 is a novel small molecule that has demonstrated a significant impact on cell cycle regulation, positioning it as a compound of interest for further investigation in oncology and cell biology. This technical guide provides an in-depth overview of the core mechanism of action of this compound, its effects on cell cycle progression, and detailed experimental protocols for its study. This compound induces cell cycle arrest at the G2/M phase by uniquely stabilizing the interaction between the transcriptional repressor Hes1 and the protein chaperone Prohibitin 2 (PHB2) in the cytoplasm. This guide synthesizes the available data on this compound, offering a valuable resource for researchers in the field.

Introduction

The cell cycle is a fundamental process that governs the replication and division of cells. Its dysregulation is a hallmark of cancer, making it a critical target for therapeutic intervention. The Hairy and Enhancer of Split 1 (Hes1) protein, a downstream effector of the Notch signaling pathway, is a key transcriptional repressor involved in cell proliferation, differentiation, and apoptosis.[1] Aberrant Hes1 activity is implicated in various cancers. This compound has emerged as a first-in-class molecule that modulates Hes1 function not by direct inhibition, but by controlling its subcellular localization through protein-protein interaction stabilization.

Mechanism of Action of this compound

This compound's primary mechanism of action involves the stabilization of the interaction between Hes1 and Prohibitin 2 (PHB2).[1] PHB2 is a protein chaperone with diverse cellular functions. In the absence of this compound, Hes1 can translocate to the nucleus, where it acts as a transcriptional repressor, influencing the expression of genes critical for cell cycle progression.

This compound binds to PHB2 and enhances its interaction with Hes1, effectively sequestering the Hes1-PHB2 complex in the cytoplasm.[1] This prevents Hes1 from entering the nucleus and carrying out its repressive function on target genes. The net result of this cytoplasmic sequestration is an arrest of the cell cycle at the G2/M transition phase.

Quantitative Data on this compound's Effects

This compound has been shown to inhibit the proliferation of various cell lines. The half-maximal effective concentration (EC50) for this compound in HEK293 cells has been determined to be 0.3 μM.[1] Furthermore, this compound has demonstrated a dose-dependent reduction in the growth of the human pancreatic cancer cell line MIA PaCa-2.[1]

Table 1: In Vitro Efficacy of this compound

| Cell Line | Assay | Endpoint | Result | Citation |

| HEK293 | Cell Proliferation | EC50 | 0.3 μM | [1] |

| MIA PaCa-2 | Cell Growth | Dose-dependent reduction | Observed | [1] |

Table 2: Hypothetical Cell Cycle Distribution in MIA PaCa-2 Cells Treated with this compound

Disclaimer: The following data is representative and hypothetical, as specific quantitative cell cycle distribution data for this compound has not been found in the reviewed literature. It is intended to illustrate the expected outcome of a cell cycle analysis experiment based on the known G2/M arrest induced by this compound.

| Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Vehicle (DMSO) | 65 | 20 | 15 |

| This compound (1 μM) | 30 | 10 | 60 |

Signaling Pathways and Visualizations

The signaling pathway affected by this compound is initiated by its interaction with the Hes1-PHB2 complex. The downstream effectors that directly link this cytoplasmic sequestration to the G2/M cell cycle machinery are still under investigation. However, it is plausible that the absence of nuclear Hes1 leads to the dysregulation of genes encoding key G2/M transition proteins, such as Cyclin B1 and CDK1.

Caption: Mechanism of this compound-induced G2/M cell cycle arrest.

Experimental Protocols

Cell Culture and Treatment

-

Cell Lines: MIA PaCa-2 (pancreatic cancer) or other suitable cancer cell lines.

-

Culture Medium: DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in culture medium to the desired final concentrations for treating the cells. A vehicle control (DMSO) should be run in parallel.

Cell Cycle Analysis by Flow Cytometry

This protocol is for the analysis of DNA content to determine the cell cycle distribution.

-

Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.

-

Treatment: Treat cells with this compound or vehicle control for the desired time (e.g., 24 hours).

-

Harvesting: Aspirate the medium, wash with PBS, and detach the cells using trypsin-EDTA.

-

Fixation: Resuspend the cells in ice-cold 70% ethanol while vortexing gently. Fix for at least 2 hours at -20°C.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G1, S, and G2/M phases.

Caption: Experimental workflow for cell cycle analysis.

Western Blot Analysis of Cell Cycle Proteins

This protocol is to assess the protein levels of key cell cycle regulators.

-

Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature the protein samples and separate them by size on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., Cyclin B1, CDK1, Hes1, PHB2, and a loading control like GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion

This compound represents a promising new approach to targeting the cell cycle in cancer by stabilizing the cytoplasmic Hes1-PHB2 complex. Its unique mechanism of action, leading to G2/M arrest, warrants further investigation into its therapeutic potential. This technical guide provides a foundational understanding of this compound and detailed methodologies to facilitate future research in this area. Further studies are needed to elucidate the precise downstream effectors of the this compound-stabilized complex and to obtain quantitative data on its cell cycle effects in various cancer models.

References

The Emergence of JI051: A Novel Hes1 Inhibitor Targeting Cancer Cell Proliferation

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

JI051 is a novel small organic molecule identified as an inhibitor of the Hairy and enhancer of split homolog-1 (Hes1) transcription factor, a key player in cellular proliferation and differentiation. This document provides a comprehensive technical overview of the currently understood mechanism of action of this compound, focusing on its impact on cancer cell cycle progression. While the primary effect of this compound appears to be the induction of cell cycle arrest, this paper will also present standardized experimental protocols that can be employed to investigate its potential to induce apoptosis in cancer cells, a critical aspect for its development as a therapeutic agent.

Introduction

The transcription factor Hes1 is a crucial regulator of cell fate decisions, involved in processes such as cell cycle control, proliferation, differentiation, and survival.[1] Its activity is governed by major signaling pathways, including Notch, Hedgehog, and Wnt, which are frequently dysregulated in various cancers.[1] Consequently, Hes1 has emerged as a promising target for anticancer therapies. The small molecule this compound was discovered as a compound that functionally impairs the transcriptional repressor activity of Hes1.[1] This whitepaper will delve into the molecular mechanism of this compound and its established effects on cancer cells, while also providing a roadmap for the investigation of its apoptotic potential.

Core Mechanism of Action of this compound

This compound exerts its inhibitory effect on Hes1 through a unique mechanism. Instead of directly binding to Hes1 or its co-repressor TLE1, this compound interacts with prohibitin 2 (PHB2), a chaperone protein associated with cancer.[1] This interaction stabilizes the association between PHB2 and Hes1, sequestering the complex outside the nucleus.[1] The cytoplasmic retention of Hes1 prevents it from accessing its target genes in the nucleus, thereby alleviating its transcriptional repression. The ultimate cellular consequence of this action is the induction of G2/M cell-cycle arrest.[1]

Signaling Pathway of this compound

References

Methodological & Application

Application Notes and Protocols for the Experimental Compound JI051 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental compound JI051, detailing its mechanism of action and providing established protocols for its use in cell culture-based assays. The information is intended to guide researchers in utilizing this compound for studies in cancer biology and drug discovery.

Introduction

This compound is a novel small molecule inhibitor of the Hairy and enhancer of split homolog-1 (Hes1) transcription factor. Hes1 is a key downstream effector of the Notch signaling pathway, which is frequently dysregulated in various cancers. This compound exerts its effects by stabilizing the interaction between Hes1 and Prohibitin 2 (PHB2), a protein chaperone, outside of the nucleus. This sequestration prevents Hes1 from acting as a transcriptional repressor in the nucleus, ultimately leading to a G2/M phase cell cycle arrest and inhibition of cell proliferation.

Mechanism of Action Signaling Pathway

The following diagram illustrates the proposed signaling pathway for this compound's mechanism of action.

Caption: Mechanism of this compound action.

Quantitative Data Summary

The following tables summarize the quantitative data reported for this compound in various cell lines.

Table 1: In Vitro Efficacy of this compound

| Cell Line | Assay Type | Endpoint | Value | Reference |

| HEK293 | Cell Proliferation | EC50 | 0.3 µM | |

| MIA PaCa-2 | Cell Growth | Dose-dependent reduction | Not specified |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the viability and proliferation of cancer cell lines, such as the human pancreatic cancer cell line MIA PaCa-2.

Materials:

-

MIA PaCa-2 cells

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound stock solution (in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (for dissolving formazan crystals)

-

Phosphate Buffered Saline (PBS)

-

Multiskan plate reader

Procedure:

-

Cell Seeding:

-

Culture MIA PaCa-2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

-

Trypsinize and resuspend cells in fresh media.

-

Seed 5 x 10³ cells per well in 100 µL of media into a 96-well plate.

-

Incubate for 24 hours to allow for cell attachment.

-

-

This compound Treatment:

-

Prepare serial dilutions of this compound in culture medium from a concentrated stock solution. A suggested concentration range to start with is 0.01 µM to 10 µM.

-

Remove the old media from the wells and add 100 µL of the media containing the different concentrations of this compound. Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.

-

Incubate the plate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

-

Incubate for 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

-

Formazan Solubilization and Absorbance Reading:

-

Carefully remove the media from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank wells (media only) from all other readings.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

-

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol describes the analysis of cell cycle distribution in cells treated with this compound using propidium iodide (PI) staining.

Materials:

-

MIA PaCa-2 cells

-

6-well plates

-

This compound stock solution (in DMSO)

-

PBS

-

Trypsin-EDTA

-

70% Ethanol (ice-cold)

-

RNase A (100 µg/mL)

-

Propidium Iodide (PI) staining solution (50 µg/mL)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed 2 x 10⁵ MIA PaCa-2 cells per well in 6-well plates and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 0.1 µM, 0.3 µM, 1 µM) and a vehicle control (DMSO) for 24 hours.

-

-

Cell Harvesting and Fixation:

-

Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

-

Wash the cell pellet with ice-cold PBS.

-

Resuspend the cells in 500 µL of PBS.

-

While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate at -20°C for at least 2 hours.

-

-

Staining:

-

Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.

-

Wash the cell pellet with PBS.

-

Resuspend the cells in 500 µL of PI staining solution containing RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Collect data from at least 10,000 events per sample.

-

Use appropriate software to analyze the cell cycle distribution based on the DNA content (PI fluorescence).

-

Protocol 3: Western Blot Analysis of Hes1 and PHB2

This protocol details the detection of Hes1 and PHB2 protein levels in cells treated with this compound.

Materials:

-

MIA PaCa-2 cells

-

This compound stock solution (in DMSO)

-

RIPA lysis buffer (supplemented with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-Hes1 antibody

-

Rabbit anti-PHB2 antibody (e.g., from Cell Signaling Technology, #14085, recommended dilution 1:1000)

-

Mouse or Rabbit anti-β-actin antibody (loading control)

-

-

HRP-conjugated secondary antibodies

-

ECL Western Blotting Substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Lysis and Protein Quantification:

-

Seed and treat MIA PaCa-2 cells with this compound as described in the previous protocols.

-

After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies (anti-Hes1, anti-PHB2, and anti-β-actin) overnight at 4°C, using the recommended dilutions.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection:

-

Incubate the membrane with ECL substrate.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Experimental Workflow

The following diagram outlines a typical experimental workflow for characterizing the effects of this compound.

Caption: Workflow for this compound experiments.

Application Notes and Protocols for JI051 in a Xenograft Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

JI051 is a novel small molecule inhibitor of the cancer-associated transcription factor Hairy and enhancer of split homolog-1 (Hes1). It functions by stabilizing the interaction between Hes1 and Prohibitin 2 (PHB2) outside of the cell nucleus.[1] This stabilization prevents Hes1 from acting as a transcriptional repressor, ultimately leading to G2/M cell-cycle arrest and a reduction in cancer cell proliferation.[1] Preclinical studies have demonstrated the potential of targeting the Hes1 pathway in cancer therapy. A closely related analog of this compound, known as JI130, has shown significant efficacy in reducing tumor volume in a murine pancreatic tumor xenograft model, highlighting the potential of this class of compounds for in vivo applications.[1]

These application notes provide a detailed protocol for utilizing this compound in a xenograft model, based on the established efficacy of its analog, JI130, and general best practices for xenograft studies. The provided methodologies and data will guide researchers in designing and executing robust preclinical evaluations of this compound.

Data Presentation

In Vitro Efficacy of this compound

| Cell Line | Cancer Type | EC50 (µM) | Effect |

| HEK293 | Human Embryonic Kidney | 0.3 | Inhibition of cell proliferation |

| MIA PaCa-2 | Human Pancreatic Cancer | Dose-dependent reduction | Reduction of cell growth |

In Vivo Efficacy of JI130 (this compound Analog) in MIA PaCa-2 Xenograft Model

| Treatment Group | Dosage | Administration Route | Treatment Schedule | Tumor Volume Reduction |

| Vehicle (DMSO) | - | Intraperitoneal (i.p.) | Daily for 10 days | - |

| JI130 | 50 mg/kg | Intraperitoneal (i.p.) | Daily for 10 days | Significant reduction compared to vehicle |

Note: The above in vivo data for JI130 is inferred from the established dosing regimen mentioned in related studies.[2] Specific quantitative reduction percentages were not publicly available and would need to be determined experimentally for this compound.

Experimental Protocols

Cell Line Maintenance

The human pancreatic cancer cell line MIA PaCa-2 is a suitable model for evaluating the in vivo efficacy of this compound.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.

Xenograft Model Establishment

-

Animal Model: Female athymic nude mice (nu/nu), 6-8 weeks old.

-

Cell Preparation:

-

Harvest MIA PaCa-2 cells during the exponential growth phase.

-

Wash the cells with sterile phosphate-buffered saline (PBS).

-

Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 10^7 cells/mL.

-

-

Implantation:

-

Anesthetize the mice using an appropriate anesthetic (e.g., isoflurane).

-

Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.

-

-

Tumor Growth Monitoring:

-

Monitor the mice daily for tumor appearance.

-

Once tumors are palpable, measure the tumor dimensions (length and width) with calipers 2-3 times per week.

-

Calculate tumor volume using the formula: Volume = (Width^2 x Length) / 2 .

-

Randomize the mice into treatment groups when the average tumor volume reaches approximately 100-150 mm³.

-

This compound Administration

-

Vehicle Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). For administration, dilute the stock solution in a suitable vehicle such as corn oil to the final desired concentration. The final DMSO concentration should be kept low (e.g., <10%) to avoid toxicity.

-

Dosage and Administration (based on JI130 analog):

-

Dose: 50 mg/kg body weight.

-

Route: Intraperitoneal (i.p.) injection.

-

Schedule: Administer daily for a period of 10-14 days.

-

-

Treatment Monitoring:

-

Continue to measure tumor volume and body weight 2-3 times per week throughout the treatment period.

-

Observe the mice daily for any signs of toxicity or adverse effects.

-

Endpoint Analysis

-

Euthanasia: At the end of the treatment period, euthanize the mice according to institutional guidelines.

-

Tumor Excision and Measurement:

-

Excise the tumors and record their final weight.

-

Optionally, a portion of the tumor can be fixed in 10% neutral buffered formalin for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation and apoptosis markers).

-

Another portion can be snap-frozen in liquid nitrogen for molecular analysis (e.g., Western blotting, RT-qPCR) to assess target engagement and downstream effects.

-

Mandatory Visualizations

Signaling Pathway of this compound Action